1-(4-Methoxyphenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine
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Overview
Description
1-(4-Methoxyphenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine is a complex organic compound that features a piperazine ring substituted with methoxyphenyl and nitrophenyl groups. Compounds with such structures are often studied for their potential pharmacological properties, including their interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Substitution: Attachment of the piperazine ring to the nitrophenyl group.
Methoxylation: Introduction of the methoxy group to the phenyl ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
1-(4-Methoxyphenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential pharmacological properties, such as binding to receptors or enzymes.
Industry: Use in the synthesis of other compounds or materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or interacting with other proteins or nucleic acids. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-4-[2-amino-5-(piperazin-1-yl)phenyl]piperazine: Similar structure but with an amino group instead of a nitro group.
1-(4-Methoxyphenyl)-4-[2-nitro-5-(morpholin-1-yl)phenyl]piperazine: Similar structure but with a morpholine ring instead of a piperazine ring.
Uniqueness
1-(4-Methoxyphenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine is unique due to its specific combination of functional groups and their positions on the phenyl rings. This unique structure could result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H27N5O3 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-(2-nitro-5-piperazin-1-ylphenyl)piperazine |
InChI |
InChI=1S/C21H27N5O3/c1-29-19-5-2-17(3-6-19)24-12-14-25(15-13-24)21-16-18(4-7-20(21)26(27)28)23-10-8-22-9-11-23/h2-7,16,22H,8-15H2,1H3 |
InChI Key |
IDNYMKFSVHQMAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=CC(=C3)N4CCNCC4)[N+](=O)[O-] |
Origin of Product |
United States |
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